(S)-1-Cyclopropylethylamine

Description

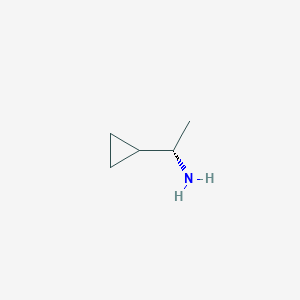

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-cyclopropylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCXVGWKYIDNOS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195604-39-8 | |

| Record name | (S)-1-Cyclopropylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-Cyclopropylethylamine physical and chemical properties

An In-Depth Technical Guide to (S)-1-Cyclopropylethylamine for Advanced Research and Development

Introduction

This compound is a chiral primary amine that has emerged as a critical building block in modern organic synthesis and medicinal chemistry.[1][2] Characterized by a stereocenter adjacent to a strained cyclopropyl ring, this molecule offers a unique combination of structural rigidity, metabolic stability, and synthetic versatility.[1][3] Its incorporation into drug candidates often imparts favorable pharmacokinetic and pharmacodynamic properties, making it a highly sought-after intermediate for researchers, scientists, and drug development professionals.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties, synthesis, analytical methods, and applications of this compound, grounded in established scientific principles and field-proven insights.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] The molecule's key feature is the chiral center at the carbon atom bonded to both the cyclopropyl ring and the amine group, which is fundamental to its utility in asymmetric synthesis. The strained three-membered cyclopropyl ring is not merely a passive substituent; its unique electronic properties, including enhanced π-character in its C-C bonds, influence the reactivity of the adjacent amine and the overall conformational profile of molecules that contain it.[1][3]

Core Data Summary

The fundamental physical and chemical properties of this compound are summarized below. Discrepancies in reported values, such as for boiling point and density, may arise from variations in measurement conditions and sample purity.

| Property | Value | Source(s) |

| CAS Number | 195604-39-8 | [1][5] |

| Molecular Formula | C₅H₁₁N | [6] |

| Molecular Weight | 85.15 g/mol | [6][7] |

| IUPAC Name | (1S)-1-cyclopropylethanamine | [8] |

| Appearance | Clear colorless to pale yellow liquid | [1][5] |

| Boiling Point | 95 °C; 103 °C | [2][8][] |

| Melting Point | -68 °C | [2][8] |

| Density | 0.799 g/mL; 0.920 g/mL | [2][8][10] |

| Refractive Index (@ 20°C) | 1.4245 - 1.4585 | [5] |

| pKa (Predicted) | 10.87 ± 0.29 | [2] |

| Solubility | Miscible with water; Soluble in polar solvents like alcohols | [1][6][8] |

| Sensitivity | Air Sensitive | [2][8] |

Structural and Stereochemical Profile

The stereochemical integrity of this compound is paramount for its application in pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect.

Caption: 2D structure of this compound highlighting the chiral center.

Chemical Reactivity and Synthesis

Reactivity Profile

The chemical behavior of this compound is dominated by the nucleophilic and basic primary amine group. It readily participates in reactions typical of primary amines, such as N-alkylation, acylation, reductive amination, and salt formation with acids. The adjacent cyclopropyl group sterically hinders the amine to a degree, but more importantly, it can electronically influence transition states and provides significant metabolic stability by being resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), a highly desirable trait in drug design.[3] The compound is incompatible with strong oxidizing agents and acids.[8]

Industrial-Scale Synthesis

While several synthetic routes exist, a scalable and economically viable method is crucial for industrial applications. One such approach involves the diastereoselective reductive amination of cyclopropyl methyl ketone using a chiral amine, followed by hydrogenolysis.[11] This method avoids costly reagents and cryogenic conditions, making it suitable for large-scale production.[11]

Caption: Scalable synthesis workflow for this compound.

Representative Synthesis Protocol

The following protocol is a conceptual representation based on patented industrial methods.[11]

Objective: To synthesize this compound via diastereoselective reductive amination.

Materials:

-

Cyclopropyl methyl ketone

-

(S)-(-)-α-Phenylethylamine

-

Titanium(IV) isopropoxide (optional, as dehydrating agent)

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

Imine Formation: In a suitable reactor, charge cyclopropyl methyl ketone and (S)-(-)-α-phenylethylamine (1.0-1.2 equivalents) in a solvent such as ethanol. If needed, a dehydrating agent like titanium(IV) isopropoxide can be added to drive the equilibrium towards the imine. Stir the mixture at room temperature until imine formation is complete (monitored by GC or TLC).

-

Diastereoselective Reduction: Transfer the resulting imine solution to a hydrogenation reactor. Add a catalytic amount of 10% Pd/C.

-

Pressurize the reactor with hydrogen gas (typically 1-10 bar) and stir vigorously. The reaction is exothermic and may require cooling.

-

Maintain the reaction under H₂ pressure until the uptake of hydrogen ceases, indicating complete reduction.

-

Catalyst Removal: Carefully depressurize the reactor and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Chiral Auxiliary Cleavage (Hydrogenolysis): The filtered solution, containing the diastereomeric amine adduct, is treated again with a fresh portion of Pd/C catalyst and subjected to hydrogenation, often at a higher temperature and pressure, to cleave the α-phenylethyl group.

-

Work-up and Isolation: After catalyst filtration, concentrate the reaction mixture. The crude product is then subjected to an acid-base workup. Dissolve in an organic solvent, wash with a dilute acid solution, then basify the aqueous layer with NaOH and extract the free amine product.

-

Purification: The final product can be purified by fractional distillation under reduced pressure to yield this compound with high chemical and enantiomeric purity.[11]

Applications in Drug Discovery and Development

The cyclopropylamine moiety is a "privileged scaffold" in medicinal chemistry. Its inclusion can enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects.[3][4] this compound, specifically, provides a chiral center with a defined orientation, which is crucial for precise interaction with biological targets like enzymes and receptors.

Key Therapeutic Areas:

-

Antidepressants: As a core component of monoamine oxidase inhibitors (MAOIs).[4]

-

Antivirals and Anticancer Agents: The rigid structure helps in designing potent and selective inhibitors.[4][12]

-

RORγt Modulators: It serves as a key building block in the synthesis of Retinoid-related Orphan Receptor gamma t (RORγt) modulators, which are investigated for treating autoimmune diseases.[11]

-

Cardiovascular Drugs: Certain cyclopropylamine derivatives have shown utility as anti-hypertensive agents.[13]

Caption: Applications of this compound in chemical development.

Analytical Methodologies

Rigorous analytical control is essential to ensure the chemical purity and, most critically, the enantiomeric excess (e.e.) of this compound.

Determination of Enantiomeric Purity by Chiral HPLC

Principle: The two enantiomers, (S)- and (R)-1-Cyclopropylethylamine, are separated on a chiral stationary phase (CSP). The differential interaction of each enantiomer with the chiral selector in the column leads to different retention times, allowing for their quantification.

Protocol:

-

Sample Preparation: Prepare a stock solution of the amine at approximately 1 mg/mL in the mobile phase.

-

Instrumentation:

-

HPLC System: Standard HPLC with a UV detector.

-

Chiral Column: A polysaccharide-based column such as DAICEL CHIRALPAK OD-H or equivalent is commonly effective for this class of compounds.[14]

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a typical starting point. Isocratic elution is preferred.[14]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

Column Temperature: 25 °C.

-

-

Analysis:

-

Inject a racemic standard (if available) to determine the retention times of both the (S)- and (R)-enantiomers.

-

Inject the sample to be analyzed.

-

Integrate the peak areas for both enantiomers.

-

-

Calculation:

-

Enantiomeric Excess (% e.e.) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

-

Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

-

Spectroscopic Characterization

While full spectra are best obtained experimentally, the expected spectroscopic signatures can be predicted based on the molecule's structure.

| Technique | Expected Data / Interpretation |

| ¹H NMR | Cyclopropyl protons: Complex multiplets between 0.1-0.8 ppm. CH proton (chiral center): Multiplet around 2.5-3.0 ppm. CH₃ protons: Doublet around 1.0-1.2 ppm. NH₂ protons: Broad singlet, chemical shift variable (e.g., 1.5-2.5 ppm). |

| ¹³C NMR | Cyclopropyl CH₂ carbons: Peaks between 3-10 ppm. Cyclopropyl CH carbon: Peak between 15-20 ppm. CH carbon (chiral center): Peak around 50-60 ppm. CH₃ carbon: Peak around 20-25 ppm.[15] |

| FTIR | N-H stretch: Two characteristic peaks for a primary amine around 3300-3400 cm⁻¹. C-H stretch (cyclopropyl): Peaks typically above 3000 cm⁻¹. N-H bend: Absorption around 1600-1650 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z = 85. Fragmentation patterns would include loss of methyl (m/z=70) and cleavage of the cyclopropyl ring. |

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

-

Hazards: It is classified as a highly flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314).[16][17]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical splash goggles with a face shield.[18][19][20]

-

Handling: Use non-sparking tools and explosion-proof equipment.[16][20] Ground and bond all containers and receiving equipment to prevent static discharge.[16] Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.[19][20]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive and flammable materials.[16][18] Keep away from heat, sparks, open flames, and incompatible materials such as acids and strong oxidizing agents.[8][20] Store locked up.[16]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[18][20]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[18][20]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[16]

-

Conclusion

This compound stands out as a valuable and versatile chiral building block for the pharmaceutical and agrochemical industries. Its unique structural features—a strained cyclopropyl ring adjacent to a defined stereocenter—provide a powerful tool for chemists to design molecules with enhanced potency, selectivity, and metabolic stability. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development, ultimately enabling the creation of next-generation therapeutic agents.

References

- 1. CAS 195604-39-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 195604-39-8 [amp.chemicalbook.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. This compound, ChiPros™, 98%, ee 98+% 1 g | Buy Online [thermofisher.com]

- 6. This compound | 195604-39-8 [chemicalbook.com]

- 7. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, ChiPros , 98%, ee 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 10. This compound [stenutz.eu]

- 11. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 12. longdom.org [longdom.org]

- 13. US3988464A - Cyclopropylamines as pharmaceuticals - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

- 16. Page loading... [guidechem.com]

- 17. This compound, CAS No. 195604-39-8 - iChemical [ichemical.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. angenechemical.com [angenechemical.com]

- 20. fishersci.com [fishersci.com]

Introduction: The Significance of (S)-1-Cyclopropylethylamine in Modern Drug Discovery

An In-Depth Technical Guide to the Spectroscopic Analysis of (S)-1-Cyclopropylethylamine

Audience: Researchers, scientists, and drug development professionals.

This compound is a valuable chiral primary amine that serves as a critical building block in the synthesis of complex pharmaceutical agents.[1][2] Its unique structural motif, combining a cyclopropyl ring with a chiral ethylamine side chain, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability and binding affinity. As a key starting material, the unequivocal confirmation of its structure, stereochemical integrity, and purity is paramount, particularly within the regulated environment of drug development.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Adherence to robust analytical methodologies, validated under Good Manufacturing Practice (GMP) guidelines, ensures data integrity and product quality, forming the bedrock of successful pharmaceutical development.[3][4]

Molecular Structure and Stereochemical Integrity

The fundamental identity of this compound is defined by its molecular structure and, crucially, its stereochemistry. The molecule possesses a single stereocenter at the carbon atom bonded to the amine group, giving rise to two enantiomers. The (S)-enantiomer is often the desired isomer for specific biological activities.

Caption: Molecular Structure of this compound.

Spectroscopic analysis must not only confirm this connectivity but also verify the enantiomeric excess (ee), ensuring the compound meets the stringent purity requirements for pharmaceutical synthesis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).[5]

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Acquisition Parameters: Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.[5] A total of 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

Data Interpretation

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| -CH -NH₂ | 2.5 - 2.8 | Multiplet (m) | ~6-8 | 1H |

| -CH ₃ | 1.1 - 1.3 | Doublet (d) | ~6-7 | 3H |

| -NH ₂ | 1.0 - 2.0 | Broad Singlet (br s) | - | 2H |

| Cyclopropyl -CH - | 0.8 - 1.0 | Multiplet (m) | ~4-8 | 1H |

| Cyclopropyl -CH ₂- | 0.2 - 0.6 | Multiplet (m) | ~4-8 | 4H |

-

Causality: The cyclopropyl protons appear at a distinctively high field (upfield, 0.2-1.0 ppm) due to the magnetic anisotropy created by the strained ring current. The methine proton adjacent to the nitrogen is deshielded, shifting it downfield. The amine protons often appear as a broad signal due to quadrupole broadening and chemical exchange; this signal can be confirmed by a D₂O shake experiment, which results in its disappearance.

¹³C NMR Spectroscopy

Carbon NMR provides a count of the non-equivalent carbon atoms and information about their hybridization and electronic environment.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is typically used compared to ¹H NMR.

-

Instrument: 100 MHz or higher NMR spectrometer.

-

Acquisition: Proton-decoupled mode is standard, resulting in singlets for each unique carbon. Several hundred to thousands of scans may be required.

Data Interpretation

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| -C H-NH₂ | 50 - 55 |

| -C H₃ | 20 - 25 |

| Cyclopropyl -C H- | 10 - 15 |

| Cyclopropyl -C H₂- | 2 - 8 |

-

Causality: The carbon atom attached to the electronegative nitrogen atom (-CH-NH₂) is the most deshielded, appearing furthest downfield. The aliphatic methyl and cyclopropyl carbons appear in the upfield region, consistent with sp³ hybridized carbons in an electron-rich environment.[6]

Chiral NMR for Enantiomeric Purity Determination

Standard NMR spectroscopy cannot distinguish between enantiomers as they are spectroscopically identical in an achiral environment.[7] To determine the enantiomeric excess (ee), it is necessary to create a diastereomeric environment.

Methodology: Using a Chiral Derivatizing Agent (CDA)

This method involves reacting the amine with a chiral agent, such as Mosher's acid chloride, to form a mixture of diastereomeric amides.[8] These diastereomers have distinct physical properties and, therefore, different NMR spectra, allowing for quantification.[7][9]

Workflow: Enantiomeric Excess (ee) Determination by NMR

Caption: Workflow for ee determination using a Chiral Derivatizing Agent.

-

Trustworthiness: This protocol is self-validating. The presence of two distinct sets of signals for the newly formed diastereomers confirms the success of the derivatization. The ratio of the integrals of these well-resolved signals provides a direct and accurate measure of the enantiomeric composition of the original amine sample.[5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: As this compound is a liquid, the spectrum can be acquired neat by placing a thin film of the liquid between two salt (NaCl or KBr) plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background scan is performed first and automatically subtracted from the sample scan.

Data Interpretation

| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Two sharp bands (symmetric & asymmetric) |

| C-H Stretch (sp³ C-H) | 2850 - 3000 | Strong, sharp bands |

| C-H Stretch (Cyclopropyl) | ~3100 | Weaker band, characteristic of strained rings |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium to strong band |

-

Authoritative Grounding: The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).[10] The C-H stretching vibrations confirm the aliphatic nature of the molecule, and the N-H bend provides further evidence for the amine group. The FTIR spectrum from a supplier confirms the identity of the compound.[11]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the EI source, high-energy electrons (typically 70 eV) bombard the molecules, ejecting an electron to form a radical cation, known as the molecular ion (M⁺•).

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Interpretation

The molecular formula of this compound is C₅H₁₁N, with a monoisotopic mass of approximately 85.09 Da.[12]

-

Molecular Ion (M⁺•): A peak is expected at m/z = 85. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.

-

Key Fragmentation: The most common fragmentation pathway for amines is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom.

Primary Fragmentation Pathway

Caption: Predicted alpha-cleavage in the EI-MS of the compound.

-

Causality: Alpha-cleavage is favored because it leads to the formation of a stable, resonance-stabilized iminium cation. The loss of a methyl radical (•CH₃, mass 15) from the molecular ion (m/z 85) would produce a major fragment ion at m/z = 70. This fragment is often the base peak in the spectrum of such amines.

Conclusion: A Validated Multi-Technique Approach

The comprehensive characterization of this compound relies on the synergistic application of NMR, IR, and MS. NMR spectroscopy provides an unambiguous determination of the molecular structure and is indispensable for quantifying enantiomeric purity. IR spectroscopy offers rapid confirmation of key functional groups, while mass spectrometry verifies the molecular weight and provides insight into the compound's stability and fragmentation.

For professionals in drug development, it is not enough to simply acquire this data. The methods used must be validated for their intended purpose, demonstrating specificity, accuracy, precision, and robustness in line with GMP principles to ensure that every batch of this critical building block is of the highest quality and suitable for the synthesis of new medicines.[13][14][15]

References

- 1. This compound, ChiPros , 98%, ee 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. This compound CAS#: 195604-39-8 [amp.chemicalbook.com]

- 3. gmpsop.com [gmpsop.com]

- 4. Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products [manufacturingchemist.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclopropylamine [webbook.nist.gov]

- 11. This compound, ChiPros™, 98%, ee 98+% 1 g | Buy Online [thermofisher.com]

- 12. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. altabrisagroup.com [altabrisagroup.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. pharmtech.com [pharmtech.com]

A Technical Guide to (S)-1-Cyclopropylethylamine for Researchers and Drug Development Professionals

Foreword: The Ascendance of the Cyclopropyl Moiety in Modern Drug Discovery

The cyclopropyl group, once a mere curiosity of strained-ring chemistry, has emerged as a powerhouse in medicinal chemistry. Its unique conformational rigidity, metabolic stability, and ability to modulate physicochemical properties have made it a favored substituent in the design of novel therapeutics.[1] Within the diverse landscape of cyclopropyl-containing building blocks, chiral amines, and specifically (S)-1-Cyclopropylethylamine, represent a critical class of intermediates. Their presence in the synthetic pathway of numerous clinical candidates and approved drugs underscores the necessity for a comprehensive understanding of their sourcing, quality control, and handling. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical resource for the effective procurement and utilization of this compound.

The Strategic Importance of this compound in Pharmaceutical Synthesis

This compound (CAS No: 195604-39-8) is a chiral primary amine that serves as a key building block in the synthesis of a variety of pharmacologically active molecules.[2][3] Its structural motif is often integral to the pharmacophore, contributing to the target binding and overall efficacy of the drug substance. The specific stereochemistry of the (S)-enantiomer is frequently crucial for biological activity, making the enantiomeric purity of this starting material a critical quality attribute.

The applications of cyclopropylamines in pharmaceuticals are broad, with notable use in the development of agents targeting the cardiovascular and central nervous systems.[4] The cyclopropyl group can impart favorable properties such as increased potency and improved metabolic stability.

Commercial Suppliers and Procurement Considerations

A reliable supply of high-quality this compound is paramount for reproducible research and seamless drug development. Several reputable chemical suppliers offer this intermediate, with varying specifications and grades.

| Supplier | Product Name/Grade | Purity Specification | Enantiomeric Excess (ee) | Notes |

| MilliporeSigma (Sigma-Aldrich) | This compound, ChiPros®, produced by BASF, 99% | ≥98.5% (GC) | ≥98.5% | ChiPros® is a registered trademark of BASF SE. |

| Thermo Fisher Scientific (Alfa Aesar) | This compound, ChiPros™, 98%, ee 98+% | ≥97.5% (GC) | ≥98.0% | Also available in various quantities. |

| ChemicalBook | Lists multiple suppliers | Varies (e.g., 99%+ HPLC) | Varies | A platform to connect with various manufacturers. |

| Chemrio | This compound | Not specified | Not specified | Further inquiry with the supplier is recommended. |

Procurement Strategy:

When selecting a supplier, it is crucial to look beyond the catalog specifications. A thorough evaluation should include a request for a Certificate of Analysis (CoA) for a specific lot, inquiry into the synthetic route to understand potential impurities, and assessment of the supplier's quality management system. For drug development applications, suppliers with experience in providing materials for GMP (Good Manufacturing Practice) environments are preferred.

Quality Control: Ensuring Purity and Stereochemical Integrity

The quality of this compound directly impacts the purity and efficacy of the final active pharmaceutical ingredient (API). A robust quality control program is therefore non-negotiable.

Key Analytical Techniques

A multi-pronged analytical approach is necessary to fully characterize this compound.

-

Gas Chromatography (GC): The primary technique for determining the chemical purity (assay) of this volatile amine.[5][6] A flame ionization detector (FID) is typically used for quantification.

-

Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric excess (ee). This method separates the (S) and (R) enantiomers, allowing for precise quantification of the desired stereoisomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to assess purity. 1H and 13C NMR are standard. Chiral derivatizing agents or chiral solvating agents can be employed for the determination of enantiomeric purity by NMR.[7][8][9]

-

Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique confirms the molecular weight and provides fragmentation patterns for structural elucidation and impurity identification.

Experimental Protocols

Objective: To determine the enantiomeric excess of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® or Lux®).

Reagents:

-

HPLC-grade hexane

-

HPLC-grade ethanol or isopropanol

-

Acidic or basic mobile phase additives (e.g., trifluoroacetic acid, diethylamine) may be required for optimal separation.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of hexane and alcohol (e.g., 90:10 hexane:ethanol). The exact ratio should be optimized for the specific column and system. Additives, if used, should be at a low concentration (e.g., 0.1%).

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.

-

Chromatographic Conditions:

-

Column: Chiralcel® OD-H (or equivalent)

-

Mobile Phase: Isocratic elution with the optimized hexane/alcohol mixture.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved.

-

Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Synthesis of this compound: A Look at Scalable and Enantioselective Routes

Understanding the synthetic origin of a chiral intermediate is crucial for anticipating potential impurities and for developing robust manufacturing processes. Several strategies exist for the synthesis of enantiopure this compound.

Asymmetric Synthesis

Direct asymmetric synthesis offers an elegant and efficient approach to chiral amines.

-

Reductive Amination: The asymmetric reductive amination of cyclopropyl methyl ketone is a common strategy.[10][11] This can be achieved using a chiral auxiliary or a chiral catalyst. Engineered reductive aminases (RedAms) are also emerging as powerful biocatalysts for this transformation, offering high enantioselectivity under mild conditions.[10][11]

Caption: Asymmetric reductive amination workflow.

Resolution of Racemic Mixtures

Resolution of a racemic mixture of 1-cyclopropylethylamine is another viable, and often scalable, approach.

-

Enzymatic Kinetic Resolution: Lipases are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.[12][13][14]

-

Crystallization-Induced Asymmetric Transformation (CIAT): This powerful technique involves the crystallization of a desired diastereomeric salt from a solution where the chiral amine is in equilibrium with its enantiomer.[15][16][17][18][19][20][21][22][23] The crystallization of the less soluble diastereomer drives the equilibrium towards the formation of the desired enantiomer of the amine, potentially leading to a theoretical yield of 100%.

Caption: Crystallization-Induced Asymmetric Transformation workflow.

Safe Handling and Storage: A Prerequisite for Laboratory and Manufacturing Success

This compound is a flammable, corrosive, and air-sensitive liquid.[24][25] Adherence to strict safety protocols is essential to mitigate risks.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.

Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Use inert gas (e.g., nitrogen or argon) for transfers to prevent exposure to air and moisture.[26][27][28][29]

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

Storage

-

Store in a tightly sealed container under an inert atmosphere.[16]

-

Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[16]

-

Specialized storage containers, such as those with septa for syringe-based transfer, can enhance safety and maintain product integrity.[27][28]

Conclusion: A Versatile Building Block Demanding Rigorous Control

This compound is a valuable chiral intermediate with significant applications in pharmaceutical research and development. Its successful use hinges on a thorough understanding of its commercial availability, stringent quality control, and safe handling practices. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can confidently incorporate this versatile building block into their synthetic strategies, paving the way for the discovery and development of next-generation therapeutics.

References

- 1. longdom.org [longdom.org]

- 2. This compound | 195604-39-8 [chemicalbook.com]

- 3. This compound CAS#: 195604-39-8 [amp.chemicalbook.com]

- 4. US3988464A - Cyclopropylamines as pharmaceuticals - Google Patents [patents.google.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. gcms.cz [gcms.cz]

- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 10. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]

- 16. diplomatacomercial.com [diplomatacomercial.com]

- 17. researchgate.net [researchgate.net]

- 18. bre.com [bre.com]

- 19. This compound, ChiPros , 98%, ee 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 20. books.rsc.org [books.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Crystallization-Induced Deracemization: Experiments and Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound, ChiPros™, 98%, ee 98+% 1 g | Request for Quote [thermofisher.com]

- 25. researchgate.net [researchgate.net]

- 26. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 27. ehs.umich.edu [ehs.umich.edu]

- 28. web.mit.edu [web.mit.edu]

- 29. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Cornerstone of Modern Chiral Drug Discovery: An In-depth Technical Guide to (S)-1-Cyclopropylethylamine

CAS Number: 195604-39-8 Molecular Formula: C₅H₁₁N Molecular Weight: 85.15 g/mol

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (S)-1-Cyclopropylethylamine. It delves into the critical aspects of its synthesis, physicochemical properties, applications as a strategic building block in medicinal chemistry, and the analytical methodologies required for its quality control. The unique structural motif of a cyclopropyl group adjacent to a chiral amine center makes this compound a highly sought-after intermediate in the synthesis of complex molecular architectures with significant therapeutic potential.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a chiral primary amine that has garnered significant attention in the pharmaceutical industry. Its value lies in the unique combination of a strained cyclopropyl ring and a stereodefined amine, which imparts favorable pharmacological properties to the target molecules. The cyclopropyl moiety is known to enhance metabolic stability, improve potency, and modulate the conformational rigidity of drug candidates, making it a desirable feature in modern drug design.

This guide will provide an in-depth exploration of the synthesis of this key chiral building block, with a focus on scalable and efficient methodologies. Furthermore, it will highlight its application in the synthesis of advanced pharmaceutical intermediates, underscoring its relevance in the development of next-generation therapeutics.

Synthesis of this compound: A Scalable and Efficient Approach

The enantiomerically pure synthesis of this compound is paramount for its application in pharmaceutical development. A robust and scalable method is crucial for industrial applications. A patented, scalable process provides a practical and efficient route to this valuable chiral amine, starting from readily available materials like cyclopropyl methyl ketone.[1]

Reductive Amination and Diastereomeric Salt Resolution

A highly effective and scalable approach involves the reductive amination of cyclopropyl methyl ketone with a chiral amine, followed by the resolution of the resulting diastereomeric mixture. A particularly successful method utilizes (S)-(-)-α-phenylethylamine as the chiral auxiliary.[1]

The overall synthetic strategy can be visualized as follows:

Caption: Scalable synthesis of this compound via reductive amination and diastereomeric salt resolution.

Experimental Protocol: Scalable Synthesis of this compound [1]

Step 1: Condensation and Reduction

-

In a suitable reactor, a mixture of (S)-(-)-α-phenylethylamine and cyclopropyl methyl ketone in a solvent such as THF is stirred at room temperature.

-

A Lewis acid, for example, Ti(OiPr)₄, is added portion-wise. The use of a Lewis acid facilitates the formation of the imine intermediate.

-

The mixture is heated to drive the condensation reaction to completion.

-

After cooling, a reducing agent like sodium borohydride (NaBH₄) is added to reduce the imine to the corresponding secondary amine.

-

The reaction is quenched, and the product is worked up to yield a diastereomeric mixture of N-((S)-1-phenylethyl)-1-cyclopropylethanamine.

Step 2: Debenzylation

-

The diastereomeric amine mixture is dissolved in a suitable solvent like ethanol.

-

A palladium on carbon (Pd/C) catalyst is added.

-

The mixture is subjected to hydrogenation under pressure to cleave the α-phenylethyl group, yielding racemic 1-cyclopropylethylamine.

Step 3: Diastereomeric Salt Resolution

-

The resulting racemic amine is treated with an enantiomerically pure resolving agent, such as (R)-mandelic acid, in a solvent mixture (e.g., ethanol and MTBE).

-

The mixture is heated to reflux and then slowly cooled to induce crystallization of the less soluble diastereomeric salt.

-

The crystalline this compound-(R)-mandelate salt is isolated by filtration. This step is critical for achieving high enantiomeric purity.[1]

-

The salt can be recrystallized to further enhance the enantiomeric excess to >99.5%.[1]

Step 4: Liberation of the Free Amine

-

The purified diastereomeric salt is treated with a base, such as aqueous sodium hydroxide, to liberate the free this compound.

-

The product is then extracted with an organic solvent and isolated.

Alternative Synthetic Strategies

While the diastereomeric salt resolution is a robust and scalable method, other asymmetric synthesis approaches are also of interest to the scientific community. These include:

-

Asymmetric Reductive Amination: The direct conversion of cyclopropyl methyl ketone to this compound using a chiral catalyst and a reducing agent. This approach is highly atom-economical.[2][3][4]

-

Chiral Auxiliaries: The use of other chiral auxiliaries that can be easily attached and subsequently removed after directing the stereochemistry of the amine formation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 195604-39-8 | |

| Molecular Formula | C₅H₁₁N | |

| Molecular Weight | 85.15 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~95 °C | |

| Density | ~0.920 g/cm³ | |

| Solubility | Miscible with water and polar organic solvents | |

| pKa | ~10.87 (Predicted) |

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. Its incorporation into drug candidates can lead to improved efficacy and pharmacokinetic profiles.

Synthesis of Substituted Pyrazinones as ROR-gamma Modulators

A significant application of this compound is in the preparation of substituted pyrazinones. These pyrazinone derivatives are key intermediates in the synthesis of Retinoid-related Orphan Receptor gamma (RORγ) modulators, which are being investigated for the treatment of autoimmune diseases.[1]

The general workflow for this application is as follows:

Caption: Application of this compound in the synthesis of ROR-gamma modulators.

Potential Role in the Synthesis of JAK Inhibitors and CRF-1 Receptor Antagonists

While specific, publicly available synthetic routes are not always detailed, the structural motif of this compound makes it an attractive building block for other important classes of therapeutic agents, including:

-

Janus Kinase (JAK) Inhibitors: These are a class of drugs used to treat inflammatory and autoimmune diseases.[5][6][7] The chiral amine functionality can be crucial for binding to the target kinase.

-

Corticotropin-Releasing Factor 1 (CRF-1) Receptor Antagonists: These are being investigated for the treatment of stress-related disorders such as anxiety and depression.[8][9][10][11][12] The cyclopropyl group can enhance the drug's properties.

Analytical Quality Control

Ensuring the chemical and enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its quality control.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) is a critical quality attribute. Chiral chromatography is the most common method for its determination.

Experimental Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination [1]

-

Column: A chiral GC column, such as Supelco BetaDex 120, is suitable for separating the enantiomers.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injection: A split injection mode is employed.

-

Temperature Program: An appropriate oven temperature program is used to achieve baseline separation of the enantiomers.

-

Detector: A Flame Ionization Detector (FID) is commonly used for quantification.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers.

Alternative Analytical Techniques for Chiral Purity:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is another widely used technique for enantiomeric separation, often after derivatization of the amine.[13][14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, NMR can be used to determine the enantiomeric ratio.

Safety and Handling

This compound is a flammable and corrosive liquid and should be handled with appropriate safety precautions in a well-ventilated area.

Summary of Hazard Information:

| Hazard | Description |

| Flammability | Highly flammable liquid and vapor. |

| Corrosivity | Causes severe skin burns and eye damage. |

| Toxicity | Harmful if swallowed or in contact with skin. |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.

-

Respiratory Protection: Use a respirator with an appropriate vapor cartridge if ventilation is inadequate.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chiral building block with significant applications in the pharmaceutical industry. Its unique structural features contribute to the enhanced pharmacological properties of drug candidates. The scalable synthetic route, primarily through diastereomeric salt resolution, makes it an accessible and valuable intermediate for drug discovery and development programs. A thorough understanding of its synthesis, properties, applications, and analytical control is essential for scientists and researchers working at the forefront of medicinal chemistry.

References

- 1. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 2. Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 5. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, in vitro biological investigation, and molecular dynamics simulations of thiazolopyrimidine based compounds as corticotrophin releasing factor receptor-1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uma.es [uma.es]

- 14. heraldopenaccess.us [heraldopenaccess.us]

- 15. scispace.com [scispace.com]

Enantiomeric excess determination of (S)-1-Cyclopropylethylamine

An In-Depth Technical Guide to the Enantiomeric Excess Determination of (S)-1-Cyclopropylethylamine

Introduction

This compound is a valuable chiral building block in medicinal chemistry and the synthesis of novel therapeutic agents.[1][2][3] The unique structural and reactive properties conferred by the combination of a strained cyclopropane ring and a nucleophilic amino group make it a significant component in the development of new pharmaceuticals.[2] As with all chiral molecules destined for pharmaceutical applications, the stereochemical purity of this compound is a critical quality attribute. Different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[4] Therefore, the accurate and robust determination of its enantiomeric excess (ee) is a non-negotiable aspect of process development, quality control, and regulatory compliance.

This in-depth technical guide provides a comprehensive overview of the core analytical methodologies for determining the enantiomeric excess of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of chiral Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols described herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Chapter 1: Chiral Gas Chromatography (GC) Analysis

Chiral Gas Chromatography is a powerful and highly efficient technique for the separation of volatile enantiomers.[5] For primary amines like 1-Cyclopropylethylamine, which can exhibit poor peak shapes due to interactions with the GC system, derivatization is a common and often necessary step.[6] This process involves chemically modifying the amine to create a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior.[6][7][8]

The Rationale for Derivatization

The primary objective of derivatizing a primary amine for GC analysis is to replace the active hydrogens on the amino group with a less polar functional group.[6] This leads to several key advantages:

-

Increased Volatility: Derivatives are more volatile, allowing for analysis at lower temperatures and minimizing the risk of thermal degradation.[6]

-

Improved Peak Shape: Derivatization reduces interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[6]

-

Enhanced Separation: The formation of diastereomeric derivatives with a chiral derivatizing agent allows for separation on a standard achiral column. Alternatively, derivatization with an achiral agent can improve separation on a chiral stationary phase.[6][9]

A common approach for amines is acylation, for instance, with trifluoroacetic anhydride (TFAA), which converts the amine into a stable trifluoroacetyl derivative.[6][10]

Workflow for Chiral GC Analysis

Caption: Workflow for Chiral GC Analysis of this compound.

Field-Proven Protocol for Chiral GC Analysis

The following protocol is adapted from a validated method for the determination of the enantiomeric ratio of 1-cyclopropylethylamine.[11]

1. Sample Preparation (Derivatization): a. Accurately weigh approximately 10 mg of the 1-Cyclopropylethylamine sample into a clean reaction vial. b. Add 1 mL of anhydrous ethyl acetate. c. Add 100 µL of Trifluoroacetic Anhydride (TFAA). d. Cap the vial tightly and vortex for 30 seconds. e. Heat the vial at 60-70°C for 15-30 minutes.[6] f. Cool the vial to room temperature. g. Evaporate the solvent and excess reagent under a gentle stream of nitrogen. h. Reconstitute the residue in 1 mL of dichloromethane (DCM).

2. GC System and Conditions: a. GC System: Agilent 7890B GC system or equivalent. b. Detector: Flame Ionization Detector (FID). c. Column: Supelco BetaDex 120, 30 m x 0.25 mm ID, 0.25 µm film thickness.[11] d. Carrier Gas: Helium at a constant flow of 2.0 mL/min.[11] e. Injection Mode: Split (30:1).[11] f. Injector Temperature: 220°C.[11] g. Detector Temperature: 230°C.[11] h. Oven Temperature Program: i. Initial temperature: 90°C, hold for 1 minute. ii. Ramp: 2°C/min to 150°C. iii. Hold at 150°C for 5 minutes. i. Injection Volume: 1 µL.

3. Data Analysis: a. Integrate the peak areas for the (R) and (S) enantiomers. b. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

| Parameter | Value | Reference |

| Column | Supelco BetaDex 120 (30m x 0.25mm, 0.25µm) | [11] |

| Carrier Gas | Helium (2.0 mL/min) | [11] |

| Injector Temp. | 220°C | [11] |

| Detector Temp. | 230°C (FID) | [11] |

| Oven Program | 90°C (1 min), then 2°C/min to 150°C, hold 5 min | Adapted from[11] |

| Derivatization | Trifluoroacetic Anhydride (TFAA) | [6][10] |

Chapter 2: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Chiral HPLC is a cornerstone technique for enantiomeric separations in the pharmaceutical industry due to its versatility and broad applicability.[12][13] For primary amines, direct separation on a Chiral Stationary Phase (CSP) is often the preferred approach, avoiding the need for derivatization.[14] Polysaccharide-based and cyclofructan-based CSPs have demonstrated high success rates in resolving chiral primary amines.[13][15]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, often providing faster separations, reduced solvent consumption, and improved peak symmetries for chiral amines.[16][17]

Selecting the Right Chiral Stationary Phase (CSP)

The choice of CSP is the most critical parameter in developing a chiral separation method. The retention mechanisms are highly complex and analyte-specific.[18]

-

Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC): These are broadly selective and can resolve a wide range of racemates, including primary amines. They often operate in normal phase (heptane/alcohol) or polar organic mode (acetonitrile/alcohol). The addition of a basic additive like butylamine or triethylamine is often necessary to minimize peak tailing.[15]

-

Cyclofructan-based CSPs (e.g., Larihc® CF6-P): These have shown a very high success rate for separating primary amines, particularly in the polar organic mode. They typically require an acidic and a basic additive (e.g., trifluoroacetic acid and triethylamine) to achieve optimal enantioselectivity.[15][16]

-

Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC® V2): These are particularly useful for the chiral separation of polar compounds and are compatible with a wide range of mobile phases, including reversed-phase, polar organic, and normal phase.[14]

Decision Workflow for HPLC/SFC Method Development

Caption: Decision workflow for chiral HPLC/SFC method development.

Representative Protocol for Direct Chiral HPLC Analysis

This protocol provides a robust starting point for the direct enantioseparation of 1-Cyclopropylethylamine.

1. Sample Preparation: a. Prepare a stock solution of racemic 1-Cyclopropylethylamine at 1.0 mg/mL in the mobile phase. b. Prepare the test sample of this compound at the same concentration.

2. HPLC System and Conditions: a. HPLC System: Standard HPLC system with UV detector. b. Column: Astec® CHIROBIOTIC® V2 (25 cm x 4.6 mm, 5 µm).[14] (Alternative: A cyclofructan or polysaccharide column). c. Mobile Phase: Methanol with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide.[14] d. Flow Rate: 1.0 mL/min. e. Column Temperature: 25°C. f. Detection: UV at 205 nm.[14] g. Injection Volume: 10 µL.

3. System Suitability and Analysis: a. Inject the racemic standard to confirm the resolution of the two enantiomers (Resolution > 1.5). b. Inject the this compound sample. c. Integrate the peak areas for the (R) and (S) enantiomers. d. Calculate the enantiomeric excess (% ee) as described in the GC section.

| Approach | CSP Type | Mobile Phase Mode | Key Advantage |

| Direct HPLC | Polysaccharide / Cyclofructan | Normal / Polar Organic | High success rate for primary amines, no derivatization needed.[15] |

| Direct HPLC | Macrocyclic Glycopeptide | Reversed / Polar Organic | Versatile, good for polar compounds.[14] |

| SFC | Polysaccharide / Crown Ether | Supercritical CO2 / Modifier | Fast analysis, reduced organic solvent use.[16][17] |

Chapter 3: NMR Spectroscopy for Enantiomeric Purity

NMR spectroscopy offers a distinct approach for determining enantiomeric purity without requiring chromatographic separation. The method relies on converting the enantiomers into diastereomers (covalently or non-covalently), which are non-identical and thus exhibit distinct signals in the NMR spectrum.[19][20] The ratio of these signals, determined by integration, directly corresponds to the enantiomeric ratio.

Principle of Chiral Recognition by NMR

This is achieved by using a chiral auxiliary, which can be a:

-

Chiral Derivatizing Agent (CDA): Reacts with the amine to form a covalent bond, creating a pair of diastereomers. A classic example is Mosher's acid chloride (MTPA-Cl).[19]

-

Chiral Solvating Agent (CSA): Forms transient, non-covalent diastereomeric complexes with the amine. This method is rapid and non-destructive. BINOL and its derivatives are effective CSAs for amines.[21]

A particularly effective and simple method for primary amines involves a three-component condensation reaction with 2-formylphenylboronic acid and an enantiopure BINOL (1,1'-bi-2-naphthol).[19][20] This forms a pair of diastereoisomeric iminoboronate esters that show well-resolved proton NMR signals.[20]

Formation of Diastereomeric Complexes for NMR Analysis

Caption: Principle of ee determination by NMR using a chiral auxiliary.

Protocol for NMR Analysis using a Chiral Solvating Agent

This protocol is based on the use of BINOL derivatives as chiral solvating agents, offering a rapid and straightforward analysis.[21]

1. Sample Preparation: a. In an NMR tube, combine the this compound sample (approx. 5-10 mg, ~0.1 mmol). b. Add one equivalent of the chiral solvating agent, for example, (S)-BINOL. c. Dissolve the mixture in 0.6 mL of a non-polar deuterated solvent (e.g., Chloroform-d, CDCl₃). d. Shake the NMR tube for 30 seconds to ensure complete mixing and complex formation.[21]

2. NMR Acquisition: a. Spectrometer: 400 MHz NMR spectrometer or higher. b. Experiment: Standard ¹H NMR. c. Temperature: 25°C. d. Key Parameters: Ensure sufficient relaxation delay (d1) for accurate quantification (e.g., 5 seconds). Acquire a sufficient number of scans for a good signal-to-noise ratio.

3. Data Analysis: a. Identify a pair of well-resolved, baseline-separated signals corresponding to the two diastereomeric complexes. Protons close to the chiral center of the amine are most likely to show the largest chemical shift difference (Δδ). b. Carefully integrate the areas of these two signals. c. Calculate the enantiomeric excess (% ee) using the integrated areas.

| Parameter | Guideline | Rationale |

| Chiral Auxiliary | (S)-BINOL or derivative | Forms non-covalent diastereomeric complexes with amines.[21] |

| Solvent | Chloroform-d (CDCl₃) | Non-polar solvents enhance the interactions leading to larger Δδ.[21] |

| Temperature | 25°C | Standard, reproducible temperature. |

| Key Signals | Protons alpha or beta to the amine nitrogen | Proximity to the chiral center results in the largest induced chemical shift differences. |

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved through several orthogonal analytical techniques.

-

Chiral GC offers high resolution and is particularly effective following derivatization, with established methods providing a clear path to validation.

-

Chiral HPLC and SFC represent the industry standard for direct analysis, offering flexibility through a wide choice of chiral stationary phases and mobile phase conditions. SFC, in particular, provides a "greener" and often faster alternative.

-

NMR Spectroscopy , facilitated by chiral auxiliaries, provides a rapid, non-separative method for ee determination that is invaluable for reaction monitoring and high-throughput screening.

The selection of the most appropriate method depends on the specific requirements of the analysis, including the desired accuracy, precision, sample throughput, and the instrumentation available. For regulatory filings and quality control, a validated chromatographic method (GC or HPLC) is typically required, while NMR can serve as a powerful complementary tool.

References

- 1. This compound | 195604-39-8 [chemicalbook.com]

- 2. longdom.org [longdom.org]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. gcms.cz [gcms.cz]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. benchchem.com [benchchem.com]

- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 12. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 14. benchchem.com [benchchem.com]

- 15. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

An In-depth Technical Guide to the Basic Stability and Reactivity of (S)-1-Cyclopropylethylamine

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of a Chiral Building Block

In the landscape of modern drug discovery and development, the demand for stereochemically pure, structurally unique building blocks is insatiable. (S)-1-Cyclopropylethylamine has emerged as a critical intermediate, valued for its distinct combination of a chiral primary amine and a strained cyclopropyl ring.[1][2][3] This structure imparts unique conformational constraints and metabolic properties to active pharmaceutical ingredients (APIs). However, its utility is intrinsically linked to a thorough understanding of its chemical behavior. The primary amine is a locus of reactivity, while the overall structure presents specific stability challenges that must be navigated during synthesis, formulation, and storage.[4][5]

This guide serves as a comprehensive technical resource for researchers, chemists, and formulation scientists. It moves beyond a simple recitation of properties to provide a foundational understanding of the stability and reactivity of this compound, grounded in mechanistic principles and supported by actionable experimental protocols. Our objective is to empower drug development professionals to anticipate challenges, design robust processes, and unlock the full potential of this valuable chiral synthon.

Section 1: Core Physicochemical & Structural Characteristics

This compound is a chiral primary amine that typically presents as a colorless to pale yellow liquid with a characteristic amine odor.[1][6] Its fundamental properties are a direct consequence of its molecular architecture: a stereocenter adjacent to a nucleophilic primary amine and a conformationally rigid cyclopropyl group.

An understanding of these core properties is the first step in predicting its behavior in both reactive and storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁N | [1][6][7] |

| Molecular Weight | 85.15 g/mol | [3] |

| CAS Number | 195604-39-8 | [1][6][8] |

| Appearance | Clear, colorless to pale yellow liquid | [1][6] |

| Boiling Point | 95 - 102.6 °C | [3][9] |

| Melting Point | -68 °C | [3] |

| Density | ~0.920 g/cm³ | [3][9] |

| pKa (Predicted) | 10.87 ± 0.29 | [3][10] |

| Water Solubility | Miscible | [2][3][11] |

| Flash Point | < 21 °C (< 69.8 °F) | [12] |

| InChIKey | IXCXVGWKYIDNOS-BYPYZUCNSA-N | |

| Canonical SMILES | C--INVALID-LINK--C1CC1 |

Structural Implications

-

Primary Amine (-NH₂): This functional group is the molecule's primary center of basicity and nucleophilicity.[] Its pKa, predicted to be around 10.87, indicates it is a moderately strong base, readily protonated under acidic conditions to form an ammonium salt.[3][10] This group is also the principal site for desired reactions (e.g., amide bond formation) and undesired degradation (e.g., oxidation, reaction with carbonyls).[4]

-

Cyclopropyl Ring: This three-membered ring introduces significant ring strain and influences the electronic properties of the adjacent carbon. Its rigid structure can be leveraged to control the conformation of larger molecules, a desirable trait in rational drug design. However, the cyclopropylamine moiety can be susceptible to hydrolytic ring-opening under certain harsh conditions, particularly at elevated pH.[14]

-

Chiral Center: The stereocenter at the carbon bearing the amine and cyclopropyl groups dictates the molecule's optical activity. Maintaining this stereochemical integrity throughout synthesis and formulation is paramount, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Section 2: Fundamental Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for ensuring the quality, safety, and efficacy of any resulting API or drug product. Its primary liabilities are sensitivity to air (oxidation) and incompatibility with acids and other reactive species.[2][8]

Storage and Handling

Proper storage is the first line of defense against degradation. Based on safety data sheets and chemical principles, the following conditions are mandated:

-

Temperature: Store in a cool, well-ventilated area, typically below 30°C.[15]

-

Atmosphere: The compound is designated as air-sensitive.[2][3][8] Storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent oxidation.

-

Container: Use tightly sealed containers to prevent exposure to air and moisture.[16][17] Be aware that as a low-boiling substance, storage in sealed containers may lead to pressure buildup, requiring careful handling and periodic venting.[16][17]

-

Ignition Sources: As a highly flammable liquid, it must be stored in a flame-proof area away from heat, sparks, and open flames.[16][18] All containers and transfer equipment should be properly grounded to prevent static discharge.[17][18]

Chemical Incompatibilities

Understanding incompatibilities is crucial for preventing unintended reactions during synthesis, formulation, and co-administration.

-

Acids and Related Reagents: As a base, it will react exothermically with acids, acid chlorides, acid anhydrides, and chloroformates.[16]

-

Oxidizing Agents: The primary amine is susceptible to oxidation.[4] Contact with strong oxidizing agents must be strictly avoided.

-

Metals: Avoid contact with copper, aluminum, and their alloys, as amines can form complexes or catalyze reactions.[16]

-

Formulation Excipients: In a formulation context, the primary amine can react with excipients containing reactive impurities. A key concern is the Maillard reaction , a well-known incompatibility between amines and reducing sugars (e.g., lactose), which can lead to discoloration and the formation of complex degradants.[19][20]

Potential Degradation Pathways

Forced degradation studies and chemical first principles point to several potential degradation pathways that must be considered during drug development.

Caption: Potential degradation pathways for this compound.

Section 3: Protocol for Stability Assessment: Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement and a cornerstone of robust drug development.[21][22] It is used to deliberately degrade the molecule under more aggressive conditions than those used in long-term stability testing. The primary goals are to elucidate degradation pathways and to develop and validate a stability-indicating analytical method capable of separating the API from all potential degradation products.[21][23][24]

Forced Degradation Workflow

The process follows a systematic workflow to ensure comprehensive data is generated.

Caption: A typical workflow for a forced degradation study.

Experimental Protocol: Forced Degradation of this compound

Objective: To generate degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method. The target degradation is 5-20%.[22]

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Hydrochloric Acid (HCl), 1.0 M

-

Sodium Hydroxide (NaOH), 1.0 M

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Volumetric flasks, pipettes, vials

-

pH meter, heating block/oven, photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol.

-

Control Sample: Dilute the stock solution with 50:50 methanol:water to a final concentration of 0.1 mg/mL. This is the time-zero (T₀) unstressed control.

-

Acid Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.2 M HCl (final is 0.1 M HCl).

-

Heat at 60 °C for 24 hours.

-

At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M NaOH. Dilute to the target concentration.

-

-

Base Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.2 M NaOH (final is 0.1 M NaOH).

-

Heat at 60 °C for 24 hours. Causality Note: Cyclopropylamines can be sensitive to high pH; monitor closely for significant degradation or ring-opening.[14]

-

At time points, withdraw an aliquot, cool, and neutralize with 0.1 M HCl. Dilute to the target concentration.

-

-

Oxidative Degradation:

-

To 1 mL of stock solution, add 1 mL of 6% H₂O₂ (final is 3% H₂O₂).

-

Keep at room temperature for 24 hours, protected from light.

-

Monitor at time points. The reaction does not require quenching before injection, but samples should be analyzed promptly.

-

-

Thermal Degradation:

-

Place a solid sample and a solution sample (in methanol) in an oven at 80 °C for 48 hours.

-

At time points, cool the sample and dissolve/dilute the solid or dilute the solution to the target concentration.

-

-

Photostability:

-

Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

-

A parallel set of samples should be wrapped in aluminum foil as dark controls.

-

After exposure, prepare samples for analysis.

-

Protocol: Stability-Indicating Chiral HPLC-UV/MS Method

Objective: To separate this compound from its (R)-enantiomer and any process-related impurities or stress-induced degradants.

-

Instrumentation: HPLC with UV/Vis (PDA) and Mass Spectrometric (MS) detectors.

-

Column: A chiral stationary phase, such as one based on a polysaccharide derivative (e.g., Chiralpak® IA or similar). Dimensions: 4.6 x 250 mm, 5 µm.

-

Mobile Phase: Isocratic elution with a mixture of Hexane, Ethanol, and a basic modifier like Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v). Causality Note: The basic modifier is crucial for obtaining good peak shape and preventing tailing of the amine on the silica-based chiral support.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection:

-

UV (PDA): 210 nm. Used for quantification. The PDA allows for peak purity assessment across the entire UV spectrum.

-

MS: Electrospray Ionization (ESI) in positive mode. Scan for the parent mass (m/z 86.1 [M+H]⁺) and other potential masses corresponding to degradants.

-

-

Injection Volume: 10 µL.

Section 4: Core Reactivity Profile

The reactivity of this compound is dominated by the lone pair of electrons on the nitrogen atom, making it both a potent nucleophile and a convenient base. This dual nature is the reason it is such a versatile synthetic building block.[4][]

Nucleophilicity: The Key to Synthesis

The primary amine readily attacks electrophilic centers to form new covalent bonds. This is the basis for its use in constructing larger pharmaceutical molecules.

-

Amide Bond Formation (Acylation): This is arguably the most common and critical reaction. It reacts with activated carboxylic acids (e.g., acid chlorides, anhydrides) or with carboxylic acids in the presence of coupling reagents (e.g., EDC, HATU) to form stable amide bonds.

-

Reductive Amination: Reaction with an aldehyde or ketone forms a transient imine intermediate, which is then reduced in situ (e.g., with NaBH(OAc)₃ or NaBH₃CN) to yield a secondary amine. This is a powerful method for N-alkylation.[]

-

N-Alkylation: Direct reaction with alkyl halides can form secondary and tertiary amines, though this method can be prone to over-alkylation.[]

Caption: Typical acylation reaction of this compound.